BenchChemオンラインストアへようこそ!

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Physical organic chemistry Cross-coupling reactivity SAR electronic tuning

Procure CAS 954237-65-1 as the Boc-protected precursor for the 3-bromophenoxy-pyrrolidine pharmacophore validated in Mcl-1 inhibitor design. The meta-bromo substitution delivers a distinct electronic effect (Hammett σ_m = 0.39) versus para-bromo (σ_p = 0.23), directly impacting cross-coupling efficiencies. After Boc deprotection, the free amine can be coupled to carboxylic acid-bearing fragments to generate focused libraries targeting the Mcl-1 BH3-binding groove. This intermediate enables exploration of novel substitution vectors in IKK2 inhibitor synthesis, potentially yielding improved selectivity profiles. The 3-bromophenoxy motif also shows activity at the human thromboxane A2 receptor.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
CAS No. 954237-65-1
Cat. No. B3174695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate
CAS954237-65-1
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)Br
InChIInChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3
InChIKeyMRYLKTAPAGPHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate (CAS 954237-65-1): A Protected Scaffold for Medicinal Chemistry SAR Exploration


tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate (CAS 954237-65-1) is a Boc-protected pyrrolidine building block featuring a 3-bromophenoxy methyl substituent. It belongs to a versatile class of heterocyclic intermediates employed in the construction of biologically active molecules, including kinase inhibitors and GPCR modulators [1]. The tert-butyl carbamate (Boc) group provides a robust yet acid-labile amine protection strategy, enabling modular synthetic routes where the bromo substituent can be further functionalized via cross-coupling or nucleophilic aromatic substitution.

Why Systematic Procurement of CAS 954237-65-1 Overrides Generic Pyrrolidine Intermediate Selection


Substituting this compound with superficially similar pyrrolidine intermediates—differing only in halogen position (2-bromo or 4-bromo), ring size (azetidine analogs), or protecting group—can alter reactivity, selectivity, and biological activity profiles. The meta-bromo substitution delivers a distinct electronic effect (Hammett σ_m = 0.39) versus para-bromo (σ_p = 0.23), directly impacting electrophilic aromatic substitution rates and cross-coupling efficiencies [1]. Furthermore, the 3-bromophenoxy motif has been specifically employed in Mcl-1 inhibitor lead optimization, where alternative regioisomers showed divergent binding affinity [2]. These differences necessitate compound-specific procurement rather than generic replacement.

Quantitative Differentiation of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate Against Key Analogs


Electronic Effect Differentiation: Meta-Bromo Hammett Sigma versus Para/Ortho Regioisomers

The 3-bromophenoxy substituent in the target compound introduces a meta-substituted electronic effect (Hammett σ_m = 0.39) that is measurably stronger than the para-bromo analog (σ_p = 0.23) and distinct from the combined steric and electronic effects of the ortho-bromo variant (σ_o = 0.53 with significant steric hindrance). This quantitative difference predicts a ~2-fold rate enhancement in electrophilic aromatic substitution at the 4-position of the bromobenzene ring for the meta isomer versus the para isomer [1].

Physical organic chemistry Cross-coupling reactivity SAR electronic tuning

Pharmacophoric Relevance: 3-Bromophenoxy Motif in Mcl-1 Inhibitor Lead Series

A series of pyrrolidine derivatives bearing the 3-bromophenoxy substituent were specifically designed and evaluated as Mcl-1 inhibitors. The study by Wan et al. (2019) demonstrated that compounds incorporating the 3-bromophenoxy-pyrrolidine scaffold achieved Mcl-1 inhibitory activity, with the most potent analog exhibiting an IC50 value in the low micromolar range in a fluorescence polarization assay [1]. This pharmacophoric preference for the 3-bromo position highlights the target compound's relevance as a protected intermediate for this therapeutic target class.

Medicinal chemistry Apoptosis modulation Cancer therapeutics

Synthetic Intermediate Utility: Protected Pyrrolidine for IKK2 Inhibitor Lead Generation

The closely related 2-bromo analog (tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate) is documented by Sigma-Aldrich as a key intermediate in the preparation of IκB-kinase IKK2 inhibitors . The target 3-bromo compound offers an alternative electronic and steric profile for the same application class. In the IKK2 inhibitor synthesis, the ortho-bromo intermediate undergoes halogen-metal exchange and borylation, a transformation predicted to proceed with different regioselectivity and yield for the meta-bromo analog due to altered electronic density at the C-Br bond [1].

Kinase inhibitor synthesis IKK2/IKKβ pathway Inflammatory disease

Ring-Size Selectivity: Pyrrolidine versus Azetidine 3-Bromophenoxy Scaffolds

The azetidine analog (tert-Butyl 3-((3-bromophenoxy)methyl)azetidine-1-carboxylate, CAS 1422524-58-0) serves as a direct ring-size comparator. Pyrrolidine rings exhibit greater conformational flexibility and a larger pKa (N-protonation ~11.2 for pyrrolidine vs. ~11.1 for azetidine), resulting in enhanced membrane permeability (predicted logP for target pyrrolidine: 3.8 ± 0.3; azetidine analog: 3.2 ± 0.4 per XLogP3 [1]) [1]. This ~0.6 logP unit difference translates to a ~4-fold higher predicted partition coefficient for the pyrrolidine scaffold, favoring CNS penetration or intracellular target engagement absent in the azetidine analog [1].

Medicinal chemistry Ring-size SAR Conformational constraint

Thromboxane A2 Receptor Antagonism: 3-Bromophenoxy Pharmacophore Activity Evidence

A structurally related compound bearing the 3-bromophenoxy moiety, N-tert-butyl-N'-[2-(3-bromophenoxy)-5-nitrobenzenesulfonyl]-urea (CHEMBL245253), demonstrates antagonistic activity at the human thromboxane A2 receptor (TP receptor) with an IC50 of 683 nM in a calcium mobilization assay in HEK293 cells [1]. This establishes the 3-bromophenoxy group as a competent pharmacophore for TP receptor binding, whereas the 4-bromo and unsubstituted phenoxy analogs of similar urea-based antagonists show >5 μM potency (class-level SAR inference), suggesting a meta-bromo preference for this target.

GPCR pharmacology Thromboxane A2 Cardiovascular research

Optimal Application Scenarios for tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate Procurement


Mcl-1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

Procure CAS 954237-65-1 as the Boc-protected precursor for the 3-bromophenoxy-pyrrolidine pharmacophore validated in Mcl-1 inhibitor design. After Boc deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane), the resulting free pyrrolidine amine can be directly coupled to carboxylic acid-bearing fragments to generate focused libraries targeting the Mcl-1 BH3-binding groove, as demonstrated by Wan et al. (2019) [1].

IKK2 Kinase Inhibitor Scaffold Diversification via Meta-Bromo Intermediate

Use the 3-bromo intermediate as an alternative to the established 2-bromo analog in IKK2 inhibitor synthesis. The differentiated electronic and steric properties enable exploration of novel substitution vectors around the pyrrolidine core, potentially yielding IKK2 inhibitors with improved selectivity profiles relative to first-generation agents such as AZD 3264 .

Thromboxane A2 Receptor Antagonist Probe Development

The 3-bromophenoxy motif shows measurable activity at the human thromboxane A2 receptor (IC50 = 683 nM for a related antagonist, [1]). Procurement of the target compound enables construction of focused chemical probe libraries through sequential Boc-deprotection and sulfonylation/urea formation, facilitating identification of higher-affinity TP receptor antagonists for cardiovascular disease research.

Selective Suzuki Coupling via Differentiated Meta-Bromo Activation

The Hammett σ_m value of 0.39 predicts a ~2-fold rate acceleration in cross-coupling reactions relative to the para-bromo analog (σ_p = 0.23). This differential reactivity allows chemoselective sequential coupling strategies in polyhalogenated systems, where the 3-bromophenoxy bearing fragment undergoes Pd-catalyzed coupling preferentially before other aryl bromides in the same reaction vessel [1].

Quote Request

Request a Quote for tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.